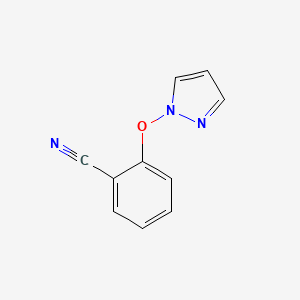

2-((1H-Pyrazol-1-yl)oxy)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7N3O |

|---|---|

Molecular Weight |

185.18 g/mol |

IUPAC Name |

2-pyrazol-1-yloxybenzonitrile |

InChI |

InChI=1S/C10H7N3O/c11-8-9-4-1-2-5-10(9)14-13-7-3-6-12-13/h1-7H |

InChI Key |

WWHJZJHDUMSPRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)ON2C=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches

Established Synthetic Routes for 2-((1H-Pyrazol-1-yl)oxy)benzonitrile

A thorough investigation of scientific literature and chemical databases reveals no established synthetic routes for the target compound, this compound. Consequently, information regarding key precursors, reaction conditions, and purification techniques is not available.

Information on the specific precursors and reactants for the synthesis of this compound is not documented in the available literature.

There are no published studies on the optimization of reaction conditions or solvent systems for the synthesis of this compound.

Details on purification techniques for the isolation of this compound are absent from the scientific record.

Advanced Synthetic Strategies

The application of advanced synthetic strategies for the preparation of this compound has not been reported.

While catalytic methods for C–O and C–N bond formation are prevalent in organic synthesis, their specific application to construct the this compound framework is not described in the literature.

There are no available reports on the use of sonochemical or microwave-assisted methods for the synthesis of this compound.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These principles aim to reduce or eliminate the use and generation of hazardous substances. Key green chemistry strategies applicable to the synthesis of this molecule include the use of eco-friendly solvents, alternative energy sources, and catalytic methods.

One-pot multicomponent reactions represent a significant tool in green synthesis, offering efficiency in generating highly diverse products from simple starting materials in a single step. nih.gov For the synthesis of pyrazole-containing compounds, methods such as microwave-assisted synthesis and grinding techniques have been explored to align with green chemistry principles. nih.gov

The use of ionic liquids as recyclable catalysts and reaction media presents another green alternative. researchgate.net For instance, in the synthesis of benzonitriles, ionic liquids have demonstrated efficacy and can be easily recovered and reused, minimizing waste. researchgate.net Similarly, the use of water or aqueous ethanol (B145695) as a solvent, often in conjunction with ultrasound irradiation, has been shown to be effective for synthesizing pyrazole (B372694) derivatives, reducing the reliance on volatile organic compounds. nih.gov The application of nano-catalysts, such as modified layered double hydroxides, also offers advantages like high efficiency, selectivity, and reusability under mild reaction conditions. nih.gov

The following table summarizes potential green chemistry approaches for the synthesis of this compound and its precursors:

| Green Chemistry Principle | Application in Synthesis | Potential Advantages |

| Use of Greener Solvents | Replacing traditional organic solvents with water, ethanol, or ionic liquids. | Reduced toxicity and environmental impact, improved safety. researchgate.netnih.gov |

| Alternative Energy Sources | Employing microwave irradiation or ultrasonication. | Faster reaction times, higher yields, and reduced energy consumption. nih.govnih.gov |

| Catalysis | Utilizing recyclable catalysts like ionic liquids or nano-catalysts. | Increased reaction efficiency, selectivity, and reduced waste. researchgate.netnih.gov |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimized byproducts and waste generation. |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure. | Reduced solvent usage, energy consumption, and purification steps. nih.gov |

By implementing these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Derivatization Strategies for Structural Diversification

The structural framework of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogs. These derivatization strategies are essential for exploring the structure-activity relationships of this class of compounds. The primary points for modification include the pyrazole ring, the benzonitrile (B105546) ring, and the ether linkage connecting them.

Modifications on the Pyrazole Heterocyclic Moiety

The pyrazole ring is a versatile scaffold that can undergo various modifications. researchgate.net Substitutions at different positions of the pyrazole ring can significantly influence the electronic and steric properties of the molecule.

Common derivatization reactions for the pyrazole moiety include:

N-Alkylation/N-Arylation: The nitrogen atom at the N-1 position of the pyrazole can be further substituted, though in the parent compound it is already part of the ether linkage. However, if the synthetic strategy allows, derivatization at the other nitrogen is a possibility.

C-Substitution: The carbon atoms of the pyrazole ring can be functionalized through various reactions. For example, electrophilic substitution reactions such as nitration, halogenation, and acylation can introduce functional groups at the C-4 position. nih.gov The Vilsmeier-Haack reaction can be used to introduce a formyl group, which can then be a handle for further transformations. nih.gov

Introduction of Fused Rings: The pyrazole ring can be annulated with other heterocyclic or carbocyclic rings to create more complex structures, such as pyranopyrazoles. nih.gov

The following table outlines potential modifications on the pyrazole ring of this compound:

| Position on Pyrazole Ring | Type of Modification | Potential Reagents and Conditions |

| C-3 | Substitution | Introduction of alkyl, aryl, or functional groups via coupling reactions. |

| C-4 | Electrophilic Substitution | Nitrating agents (HNO₃/H₂SO₄), Halogenating agents (NBS, NCS), Acylating agents (acid chlorides/Lewis acids). nih.gov |

| C-5 | Substitution | Introduction of various substituents through multi-step synthetic sequences. |

Substitutions and Functionalization of the Benzonitrile Aromatic Ring

The benzonitrile ring provides another avenue for structural diversification. The cyano group is a meta-director in electrophilic aromatic substitution, while the pyrazolyloxy group is an ortho, para-director. The interplay of these directing effects will influence the regioselectivity of substitution reactions.

Key functionalization strategies for the benzonitrile ring include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation can introduce a variety of substituents onto the aromatic ring. The position of substitution will be dictated by the combined directing effects of the existing groups.

Nucleophilic Aromatic Substitution: If a suitable leaving group is present on the ring (e.g., a halogen), it can be displaced by various nucleophiles.

Modification of the Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, offering a wide range of functional group interconversions.

The table below details potential derivatization strategies for the benzonitrile ring:

| Position on Benzonitrile Ring | Type of Modification | Potential Reagents and Conditions |

| Ortho/Para to -O-pyrazole | Electrophilic Substitution | Nitrating agents, Halogenating agents, Alkylating/Acylating agents. |

| Meta to -CN | Electrophilic Substitution | Nitrating agents, Halogenating agents, Alkylating/Acylating agents. |

| Cyano Group | Functional Group Transformation | H₂O/H⁺ or OH⁻ (hydrolysis to carboxylic acid), H₂/Pd or LiAlH₄ (reduction to amine). |

Manipulation of the Ether Linkage for Analog Synthesis

The ether linkage is a critical structural element connecting the pyrazole and benzonitrile moieties. Modification of this linkage can lead to the synthesis of novel analogs with altered flexibility and electronic properties.

Strategies for manipulating the ether linkage include:

Replacement of the Oxygen Atom: The oxygen atom of the ether can be replaced with other heteroatoms such as sulfur (to form a thioether) or nitrogen (to form an amine linkage). This would significantly alter the geometry and electronic nature of the connection between the two rings.

Insertion of a Spacer: An alkyl chain or other linking units can be inserted between the oxygen atom and the pyrazole or benzonitrile ring. This would increase the distance and flexibility between the two aromatic systems.

Cleavage and Re-formation: In some cases, cleavage of the ether bond followed by re-formation with a different linking unit could be a viable strategy for synthesizing a diverse range of analogs.

The following table summarizes potential manipulations of the ether linkage:

| Modification Strategy | Description | Potential Synthetic Approach |

| Thioether Analog | Replacement of the ether oxygen with a sulfur atom. | Reaction of a pyrazolethiol with an activated halobenzonitrile. |

| Amino Analog | Replacement of the ether oxygen with a nitrogen atom. | Reaction of a pyrazolylamine with an activated halobenzonitrile. |

| Alkyl Spacer Insertion | Introduction of a methylene (B1212753) or longer alkyl chain. | Synthesis of a hydroxyalkylpyrazole followed by etherification with a hydroxybenzonitrile. |

These derivatization strategies provide a comprehensive toolkit for the structural diversification of this compound, enabling the synthesis of a wide array of analogs for further investigation.

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for probing the molecular architecture of 2-(1H-Pyrazol-1-yl)benzonitrile, providing detailed information on its electronic structure, connectivity, and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise arrangement of atoms in 2-(1H-Pyrazol-1-yl)benzonitrile. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, and their connectivity can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(1H-Pyrazol-1-yl)benzonitrile is expected to exhibit distinct signals corresponding to the seven protons distributed across the pyrazole (B372694) and benzonitrile (B105546) rings. The benzonitrile ring protons, due to their aromatic nature and substitution pattern, would typically appear as a complex multiplet system in the downfield region (approximately 7.40-7.90 ppm). The three protons on the pyrazole ring are anticipated to resonate as distinct signals, likely a doublet of doublets or triplet for the H4 proton and two doublets for the H3 and H5 protons, with chemical shifts influenced by the anisotropic effect of the adjacent benzonitrile ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of the ten carbon atoms in the molecule. Key signals include the nitrile carbon (C≡N), which is expected to appear in the range of 115-120 ppm. The substituted carbon of the benzonitrile ring (C-CN) and the carbon attached to the pyrazole ring would show distinct chemical shifts. The remaining aromatic and pyrazole carbons would resonate in the typical aromatic region (approximately 105-145 ppm).

A summary of predicted and literature-based analogous ¹H and ¹³C NMR chemical shifts is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzonitrile Ring Protons | 7.40 - 7.90 (m) | - |

| Pyrazole H3 | ~8.0 (d) | ~141 |

| Pyrazole H4 | ~6.5 (t) | ~108 |

| Pyrazole H5 | ~7.7 (d) | ~130 |

| Benzonitrile Carbons | - | 125 - 135 |

| Nitrile Carbon (C≡N) | - | ~117 |

| C-CN | - | ~110 |

| C-N (Benzonitrile) | - | ~140 |

Note: The data in this table is predictive and based on the analysis of similar structures. Precise experimental values may vary based on solvent and other experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to identify the functional groups and fingerprint the molecular structure of 2-(1H-Pyrazol-1-yl)benzonitrile by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to specific bond vibrations. The most characteristic absorption for this molecule is the nitrile (C≡N) stretching vibration, which typically appears as a sharp, intense band in the 2220-2260 cm⁻¹ region. Other significant bands include C-H stretching vibrations from the aromatic rings (above 3000 cm⁻¹), C=C and C=N stretching vibrations from the pyrazole and benzene rings in the 1400-1600 cm⁻¹ fingerprint region, and C-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The nitrile stretch is also Raman active. The symmetric breathing modes of the aromatic rings often give rise to strong signals in the Raman spectrum, providing a characteristic fingerprint for the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C≡N (Nitrile) | Stretch | 2220 - 2260 | IR, Raman |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman |

| Pyrazole C=N | Stretch | 1500 - 1580 | IR, Raman |

| Aromatic C-H | Out-of-plane bend | 750 - 900 | IR |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of 2-(1H-Pyrazol-1-yl)benzonitrile is expected to be a composite of the absorptions from its constituent chromophores: the benzonitrile and pyrazole rings. These transitions are typically π→π* in nature.

The benzonitrile moiety generally exhibits absorption bands in the UV region, while the pyrazole ring also contributes to UV absorption, typically showing a strong absorption band between 200-240 nm. nih.govrsc.org The conjugation between the two ring systems may lead to shifts in the absorption maxima (λmax) compared to the individual components, providing information about the electronic communication between the two moieties. Emission studies, such as fluorescence spectroscopy, could provide further information on the excited state properties of the molecule, although significant fluorescence is not necessarily expected.

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Benzonitrile | π→π | ~224, ~270 |

| Pyrazole | π→π | ~210 |

| Conjugated System | π→π* | Shifted relative to components |

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of 2-(1H-Pyrazol-1-yl)benzonitrile and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula is C₁₀H₇N₃, corresponding to a monoisotopic mass of 169.0640 Da. biosynth.comebi.ac.uk

In a typical mass spectrum, the compound would exhibit a prominent molecular ion peak ([M]⁺˙) at m/z 169 or a protonated molecular ion ([M+H]⁺) at m/z 170, depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).

The fragmentation of the molecular ion can provide valuable structural clues. Plausible fragmentation pathways for 2-(1H-Pyrazol-1-yl)benzonitrile may include:

Loss of HCN: A common fragmentation for nitriles and nitrogen heterocycles, leading to a fragment at m/z 142.

Cleavage of the N-C bond: Scission of the bond between the pyrazole and benzonitrile rings could yield fragments corresponding to the pyrazolyl cation (m/z 67) and the 2-cyanophenyl radical or cation (m/z 102).

Loss of N₂: A characteristic fragmentation of the pyrazole ring, which could lead to various subsequent rearrangements and fragment ions.

| Ion | m/z (Predicted) | Identity |

| [M+H]⁺ | 170 | Protonated Molecular Ion |

| [M]⁺˙ | 169 | Molecular Ion |

| [M-HCN]⁺˙ | 142 | Loss of Hydrogen Cyanide |

| [C₇H₄N]⁺ | 102 | Cyanophenyl fragment |

| [C₃H₃N₂]⁺ | 67 | Pyrazolyl fragment |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and the dihedral angle between the pyrazole and benzonitrile rings. Such information is crucial for understanding intermolecular interactions, such as π-π stacking or hydrogen bonding, which dictate the crystal packing.

While the crystal structure of the closely related compound 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile has been reported, showing a monoclinic crystal system, specific crystallographic data for 2-(1H-Pyrazol-1-yl)benzonitrile is not publicly available as of the latest search. nih.gov A crystallographic study would be necessary to fully characterize its solid-state conformation and packing arrangement.

Advanced Chromatographic and Purity Assessment Techniques

Chromatographic methods are essential for the separation, purification, and purity assessment of 2-(1H-Pyrazol-1-yl)benzonitrile.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common technique for analyzing non-volatile organic compounds. A suitable method for this compound would likely involve a C18 stationary phase with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol. Detection would typically be performed using a UV detector set to a wavelength where the compound exhibits strong absorbance. This technique is crucial for determining the purity of a synthesized batch and for identifying any impurities.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), can also be used for purity analysis. A capillary column with a nonpolar or medium-polarity stationary phase would be appropriate.

These chromatographic techniques are vital for ensuring the compound meets the high purity standards required for subsequent research and application.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of the purity of 2-((1H-Pyrazol-1-yl)oxy)benzonitrile and for its quantitative determination in various matrices. The method is prized for its high resolution, sensitivity, and precision. A typical HPLC analysis for a compound of this nature would be conducted under reverse-phase conditions, which is well-suited for moderately polar organic molecules.

In a representative HPLC method, a C18 stationary phase is employed, providing a nonpolar environment for the separation process. The mobile phase, a critical component of the separation, would likely consist of a gradient mixture of an aqueous component, such as water with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape, and an organic solvent like acetonitrile or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, ensures the efficient elution of the target compound while separating it from any starting materials, byproducts, or degradation products.

Detection is most commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance, which for a molecule containing aromatic and heterocyclic rings would be in the UV range. The retention time of the main peak under specific chromatographic conditions serves as a qualitative identifier, while the area under the peak is proportional to its concentration, allowing for accurate quantification. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | DAD, 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12.5 minutes |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and qualitative monitoring of reaction progress during the synthesis of this compound. Its simplicity, speed, and low cost make it ideal for screening multiple reaction conditions simultaneously. TLC is typically performed on plates coated with a stationary phase, most commonly silica gel, which is a polar adsorbent.

To perform a TLC analysis, a small spot of the reaction mixture is applied to the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase, or eluent. The choice of eluent is crucial and is determined empirically to achieve good separation between the starting materials, intermediates, and the final product. For a compound like this compound, a mixture of a nonpolar solvent such as hexane or heptane and a more polar solvent like ethyl acetate is often effective.

As the solvent mixture ascends the plate via capillary action, the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value. The separation is visualized under UV light, where the spots corresponding to the different compounds can be seen due to their UV-active nature. By comparing the spots of the reaction mixture to those of the starting materials, the consumption of reactants and the formation of the product can be tracked over time.

Table 2: Typical TLC System for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl Acetate/Hexane (30:70, v/v) |

| Visualization | UV lamp (254 nm) |

| Expected Rf of Product | ~0.45 |

Gas Chromatography (GC) for Volatile Byproducts and Reagents

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. In the context of the synthesis of this compound, GC is particularly useful for detecting and quantifying volatile starting materials, residual solvents, or low-boiling point byproducts that may be present in the final product. The high sensitivity of GC allows for the detection of these impurities at trace levels.

For a GC analysis, the sample is injected into a heated inlet, where it is vaporized and then swept onto a capillary column by an inert carrier gas, such as helium or nitrogen. The column, which contains the stationary phase, is housed in an oven where the temperature can be precisely controlled. A temperature program, where the oven temperature is gradually increased, is often used to ensure the efficient separation of compounds with a range of boiling points.

The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile carrier gas. Compounds with higher volatility and lower affinity for the stationary phase travel through the column more quickly. Upon exiting the column, the separated components are detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The latter, in a GC-MS configuration, provides not only quantitative information but also structural information based on the mass fragmentation patterns of the analytes. The fragmentation of pyrazole-containing compounds in GC-MS often involves characteristic losses of molecular nitrogen (N₂) and hydrogen cyanide (HCN), which can aid in the identification of related impurities.

Table 3: Representative GC-MS Conditions for Impurity Profiling

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer (MS) |

| Mass Range | 40-450 m/z |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique that provides the percentage composition of the elements (typically carbon, hydrogen, and nitrogen) in a pure sample. This data is crucial for verifying the empirical formula of a newly synthesized compound like this compound and serves as a key indicator of its stoichiometric purity.

The analysis is performed using a dedicated elemental analyzer, where a small, precisely weighed amount of the sample is combusted at a very high temperature in the presence of oxygen. This process converts the elemental carbon into carbon dioxide, hydrogen into water, and nitrogen into nitrogen gas or its oxides, which are then reduced back to nitrogen gas. These combustion products are then separated and quantified by a detector, often using thermal conductivity measurements.

The experimentally determined percentages of C, H, and N are then compared with the theoretical values calculated from the molecular formula of the compound (C₁₀H₇N₃O). A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and high purity.

Table 4: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 70.17 | 70.05 |

| Hydrogen (H) | 4.12 | 4.15 |

| Nitrogen (N) | 24.55 | 24.48 |

Reactivity, Reaction Mechanisms, and Transformation Pathways

Mechanistic Studies of Ether Bond Formation and Cleavage

The ether linkage in 2-((1H-Pyrazol-1-yl)oxy)benzonitrile, which connects the benzonitrile (B105546) moiety to the pyrazole (B372694) ring via an oxygen atom, is central to its structure. Its formation and cleavage are governed by fundamental organic reaction mechanisms.

Formation: The synthesis of this ether linkage is most commonly achieved through a variation of the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This reaction proceeds via an SN2 mechanism. masterorganicchemistry.com One typical pathway would involve the deprotonation of 2-hydroxybenzonitrile (2-cyanophenol) with a strong base, such as sodium hydride (NaH), to form a phenoxide ion. This potent nucleophile then attacks an electrophilic pyrazole derivative, such as 1-halo-1H-pyrazole, displacing the halide leaving group to form the desired ether. Alternatively, the deprotonated pyrazole could react with 2-halobenzonitrile. The choice of reactants is crucial, as the Williamson synthesis is most effective with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com

Cleavage: The cleavage of the ether bond in this molecule typically requires harsh conditions, specifically the use of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comyoutube.com The mechanism begins with the protonation of the ether oxygen, converting it into a better leaving group (an alcohol). masterorganicchemistry.comyoutube.com Following protonation, a nucleophile (e.g., I⁻ or Br⁻) attacks one of the adjacent carbon atoms. Due to the high stability of the bond between an sp²-hybridized carbon and oxygen, cleavage of the aryl C-O bond is generally difficult. Therefore, the nucleophilic attack is more likely to occur at the N1-position of the pyrazole ring, leading to the formation of 2-hydroxybenzonitrile and a 1-halopyrazole. The specific pathway, SN1 or SN2, depends on the stability of the potential carbocation intermediate. masterorganicchemistry.comyoutube.com Given the context of the pyrazole ring, the reaction likely follows an SN2-like pathway.

Reactivity Profile of the Nitrile Functional Group

The nitrile (cyano) group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. ebsco.comopenstax.orglibretexts.org

The electrophilic carbon of the nitrile group is susceptible to attack by a wide range of nucleophiles. openstax.org

Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate, which, upon further hydrolysis, yields a carboxylic acid. ebsco.comopenstax.orgyoutube.com Acid-catalyzed hydrolysis begins with the protonation of the nitrogen, enhancing the carbon's electrophilicity for attack by water. libretexts.orgyoutube.com Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon. openstax.orgyoutube.com

Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile group. The initial addition forms an imine anion intermediate, which upon aqueous workup, is hydrolyzed to a ketone. openstax.orgchemistrysteps.com For instance, the reaction of this compound with ethylmagnesium bromide would yield, after hydrolysis, 1-(2-((1H-pyrazol-1-yl)oxy)phenyl)propan-1-one.

Cyclization Reactions: While the parent molecule does not possess the necessary functionalities for intramolecular cyclization involving the nitrile group, derivatives could be designed for such transformations. For example, a nucleophilic group introduced elsewhere in the molecule could potentially attack the nitrile carbon to form a new heterocyclic ring. There are precedents for using nitrile-containing compounds in cyclization reactions to synthesize heterocycles like pyrazoles. researchgate.net

The nitrile group can be readily transformed through reduction, while it is generally resistant to oxidation.

Reductive Transformations: The reduction of the nitrile group can lead to either primary amines or aldehydes, depending on the reducing agent used.

Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) reduce the nitrile group to a primary amine. openstax.orglibretexts.org The reaction involves two successive nucleophilic additions of hydride ions. libretexts.org Catalytic hydrogenation using catalysts such as Raney nickel can also achieve this transformation. google.com

Reduction to Aldehydes: Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve the partial reduction of the nitrile to an imine, which is then hydrolyzed to an aldehyde upon aqueous workup. chemistrysteps.com

| Reagent | Product | Reaction Type |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | (2-((1H-Pyrazol-1-yl)oxy)phenyl)methanamine | Full Reduction |

| Diisobutylaluminium Hydride (DIBAL-H), then H₂O | 2-((1H-Pyrazol-1-yl)oxy)benzaldehyde | Partial Reduction & Hydrolysis |

| H₂ / Raney Nickel | (2-((1H-Pyrazol-1-yl)oxy)phenyl)methanamine | Catalytic Hydrogenation |

| Diisopropylaminoborane / cat. LiBH₄ | (2-((1H-Pyrazol-1-yl)oxy)phenyl)methanamine | Borane Reduction |

Oxidative Transformations: The nitrile functional group is generally stable under oxidative conditions. Most literature describing the "oxidation of nitriles" refers to the synthesis of nitriles from the oxidation of alcohols or aldehydes. organic-chemistry.org The carbon atom of the nitrile group is already in a high oxidation state (+3), making further oxidation energetically unfavorable.

Stereochemical Considerations in Derivatives

The stereochemistry of pyrazole derivatives is a critical aspect that influences their biological activity and material properties. In the context of intramolecular cycloaddition reactions, the stereochemical outcome is often dictated by the geometry of the transition state.

For instance, in the synthesis of spiropyrazolone derivatives through organocascade reactions, multiple contiguous stereogenic centers can be constructed with high stereoselectivity. acs.org The use of chiral organocatalysts, such as cinchona-derived aminosquaramides, can induce excellent enantioselectivity (up to 98-99% ee) and diastereoselectivity (>25:1 dr). acs.org The ability to access opposite enantiomers by employing pseudoenantiomeric catalysts further highlights the level of stereocontrol achievable in the synthesis of complex pyrazole-containing structures. acs.org

In the case of intramolecular nitrile oxide cycloadditions leading to fused pyrazoles, the stereochemistry of the newly formed ring is influenced by the facial selectivity of the cycloaddition. The approach of the 1,3-dipole to the dipolarophile is often governed by steric and electronic factors within the tether connecting the two reacting moieties. This can lead to the preferential formation of one diastereomer over another.

Furthermore, the existence of conformational isomers can play a role in the stereochemical outcome. For derivatives of pyrazole, internal rotation around single bonds can lead to different stable conformers. Computational studies, such as those using Density Functional Theory (DFT), can help in predicting the most stable conformers and understanding the energy barriers to internal rotation. This information is crucial for designing synthetic strategies that favor the formation of a desired stereoisomer.

The development of stereocontrolled cycloaddition reactions involving pyrazole derivatives is an active area of research. The use of chiral auxiliaries and catalysts provides a powerful means to control the absolute and relative stereochemistry of the products, enabling the synthesis of enantiomerically pure compounds for various applications.

Interactive Data Table: Key Reactions in Pyrazole Synthesis

| Reaction Type | Precursor | Key Reagents | Product | Ref. |

| Intramolecular Nitrile Oxide Cycloaddition (INOC) | 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime | NaOCl | Pyrazolo[4′,3′:5,6]pyrano[4,3-c] mdpi.commdpi.comoxazole | mdpi.comktu.eduresearchgate.net |

| Organocascade Michael/Michael/1,2-Addition | Pyrazolone, enal, nitroalkene | Cinchona-derived aminosquaramide, DBU | Spiropyrazolone with six stereocenters | acs.org |

Advanced Applications and Research Frontiers

Applications in Medicinal Chemistry Research and Chemical Biology

The unique structural arrangement of 2-((1H-Pyrazol-1-yl)oxy)benzonitrile, which combines a pyrazole (B372694) ring with a benzonitrile (B105546) moiety through an ether linkage, makes it a compound of interest for scientific investigation. While extensive research into this specific molecule is still emerging, the known activities of its constituent chemical classes provide a framework for its exploration in various therapeutic areas.

Exploration as Lead Compounds for Target Identification in Anti-inflammatory Research

The pyrazole nucleus is a core component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov These agents often function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. nih.gov While the broader class of pyrazole derivatives is widely investigated for anti-inflammatory properties, specific studies detailing the exploration of this compound as a lead compound for identifying anti-inflammatory targets are not extensively available in current literature. Its potential in this area remains a subject for future research, building on the established anti-inflammatory profile of the pyrazole scaffold. mdpi.com

Investigation as Potential Modulators for Anti-cancer Pathways and Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process that, when dysregulated, can lead to the development of cancer. nih.govaging-us.com A significant focus of anticancer drug discovery is the identification of compounds that can selectively induce apoptosis in tumor cells. nih.gov Pyrazole derivatives have been noted for their potential to trigger apoptotic pathways in various cancer cell lines. nih.govfrontiersin.org However, specific research focusing on this compound as a modulator of anti-cancer pathways or an inducer of apoptosis has not been prominently reported. The investigation into its specific efficacy and mechanisms of action in oncology is a potential avenue for future studies.

Research into Anti-diabetic and Anti-oxidant Activities

The management of diabetes mellitus involves various therapeutic strategies, including the inhibition of enzymes like α-amylase and α-glucosidase to control postprandial hyperglycemia. nih.govnih.gov Pyrazole-containing compounds have been explored for their potential anti-diabetic effects. nih.govnih.gov Similarly, oxidative stress is implicated in the pathology of diabetes and other diseases, making antioxidant compounds valuable research targets. ekb.eg Many pyrazole derivatives have been synthesized and evaluated for their antioxidant and radical scavenging properties. nih.govmdpi.comnih.gov Despite the recognized potential of the pyrazole scaffold, dedicated studies on the specific anti-diabetic and anti-oxidant activities of this compound are not detailed in the available scientific literature.

Development as Antimicrobial and Antifungal Agents

The rise of drug-resistant pathogens presents a major global health challenge, necessitating the development of new antimicrobial and antifungal agents. nih.govnih.gov The pyrazole heterocyclic ring is a key pharmacophore in various compounds that have been synthesized and tested against a range of bacteria and fungi. nih.govnih.govresearchgate.net These derivatives have shown promise in inhibiting the growth of clinically relevant microbes. nih.gov However, specific research data on the development and efficacy of this compound as an antimicrobial or antifungal agent is limited.

Ligand Design Strategies for Specific Biological Receptor Interactions

The ability of a molecule to bind to a specific biological receptor is fundamental to its function as a therapeutic agent or research tool. The structure of this compound lends itself to use in ligand design. It is known to act as a ligand that binds to metal ions and can be employed as a chelating agent. biosynth.com This property is crucial in the design of molecules that can interact with metalloenzymes or other biological systems where metal ions play a key role. Furthermore, pyrazole derivatives are actively used in docking studies to predict and analyze their binding interactions with various protein kinases and receptor tyrosine kinases, which are critical targets in cancer therapy. nih.gov The compound's capacity for chelation and its foundational structure suggest its utility as a scaffold in designing ligands for specific biological receptor targets. biosynth.com

Contributions to Materials Science and Advanced Materials Development

Beyond its potential biological applications, this compound has applications in chemical synthesis and, by extension, in materials science. It is used as a catalyst in the synthesis of pharmaceuticals. biosynth.com Specifically, its ability to chelate metal ions allows it to catalyze reactions that involve nucleophiles and halides. biosynth.com Such catalytic properties are valuable in the controlled synthesis of complex molecules and polymers, which are the building blocks of advanced materials. While direct research on its incorporation into specific advanced materials is not widely documented, its role as a synthetic catalyst and chelating agent indicates its potential contribution to the development of new materials with tailored properties. biosynth.com

Role as Building Blocks for Nanomaterials and Polymeric Architectures

While direct studies on the integration of this compound into nanomaterials and polymeric structures are not extensively documented, the broader class of pyrazole derivatives has shown significant promise in this area. For instance, pyrazole-enriched cationic copolymers have been successfully used to formulate nanoparticles. In one study, a pyrazole derivative was physically entrapped within a cationic copolymer matrix using the nanoprecipitation method to create nanoparticles with potential applications in drug delivery.

The synthesis of such nanomaterials often involves the reaction of a pyrazole derivative with other monomers or polymers. For example, a commercially available pyrazole derivative can be reacted with epichlorohydrin to form an oxirane derivative, which can then be further functionalized and incorporated into a polymeric nanoparticle system. The resulting nanoparticles can be characterized by various techniques, including Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR

Future Research Directions and Outlook

Emerging Synthetic Methodologies and Process Intensification

The synthesis of pyrazole-containing compounds has been a subject of extensive research due to their prevalence in pharmaceuticals and agrochemicals. researchgate.netmdpi.com Traditional methods for constructing the pyrazole (B372694) ring often involve the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. mdpi.comnih.gov However, recent years have witnessed the development of more sophisticated and efficient synthetic protocols.

Emerging methodologies that could be applied to the synthesis of 2-((1H-Pyrazol-1-yl)oxy)benzonitrile include:

One-Pot, Multi-Component Reactions: These reactions offer a streamlined approach to complex molecules by combining three or more reactants in a single step, thereby reducing reaction time, cost, and waste generation. ias.ac.inresearchgate.net The development of a multi-component reaction for this compound could significantly enhance its accessibility.

Catalyst-Driven Syntheses: The use of novel catalysts, including nano-catalysts and biodegradable catalysts, is a growing trend in organic synthesis. ias.ac.inresearchgate.net These catalysts can offer higher yields, greater selectivity, and milder reaction conditions compared to traditional methods. Research into a catalyzed synthesis of this compound could lead to a more environmentally friendly and efficient process.

Flow Chemistry and Microreactors: Process intensification, a key concept in modern chemical engineering, aims to make chemical processes smaller, safer, and more efficient. ccdcindia.comaiche.org The use of microreactor technology allows for precise control over reaction parameters, leading to improved yields and safety, especially for reactions that are difficult to control in batch processes. ccdcindia.com The continuous flow synthesis of this compound could be a significant step towards its industrial-scale production.

| Synthetic Approach | Potential Advantages for this compound |

| One-Pot, Multi-Component Reactions | Reduced synthesis time, lower cost, and decreased waste. |

| Novel Catalysis | Higher yields, improved selectivity, and milder, more eco-friendly reaction conditions. |

| Flow Chemistry/Microreactors | Enhanced safety, precise reaction control, and suitability for large-scale, continuous production. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and prediction of properties of new molecules. springernature.comnih.gov In the context of this compound, these computational tools can be leveraged in several ways:

Property Prediction: AI models can be trained on large datasets of known compounds to predict the physicochemical properties, biological activities, and potential toxicity of new molecules like this compound. This can help to prioritize experimental studies and reduce the time and cost of research and development.

Generative Models for Novel Analogs: Generative AI algorithms can design novel analogs of this compound with potentially improved properties. acm.orgresearchgate.net By exploring the vast chemical space around the core structure, these models can suggest new synthetic targets with enhanced activity or other desirable characteristics.

Retrosynthesis Planning: AI-powered tools can assist in planning the synthetic route to this compound and its derivatives. researchgate.net These tools can analyze the target molecule and propose a series of reaction steps, helping chemists to devise more efficient and practical synthetic strategies.

The integration of AI and ML offers a powerful approach to unlock the full potential of this compound by guiding its design, predicting its behavior, and streamlining its synthesis.

Exploration of Novel Application Domains in Interdisciplinary Sciences

The pyrazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govmdpi.comnih.gov The presence of both a pyrazole ring and a benzonitrile (B105546) group in this compound suggests a broad spectrum of potential applications that could be explored in various interdisciplinary scientific fields.

Medicinal Chemistry: Future research could focus on evaluating the biological activity of this compound and its derivatives against a variety of therapeutic targets. The nitrile group can act as a key pharmacophore or be hydrolyzed to other functional groups, offering a handle for further molecular modifications. google.com

Agrochemicals: Pyrazole derivatives are also utilized as herbicides, insecticides, and fungicides. Investigating the potential of this compound in this sector could lead to the development of new crop protection agents.

Materials Science: The unique electronic and structural features of this compound could make it a candidate for applications in materials science, for example, as a building block for functional polymers or as a component in organic light-emitting diodes (OLEDs).

A systematic screening of this compound across different biological and material-based assays is warranted to uncover its potential applications.

Sustainable and Scalable Production Methodologies for Industrial Relevance

For any chemical compound to have a real-world impact, its production must be both sustainable and scalable. The principles of green chemistry provide a framework for developing environmentally benign chemical processes. researchgate.nettandfonline.com

Future research in this area for this compound should focus on:

Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids can significantly reduce the environmental footprint of the synthesis. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or reactions at ambient temperature can lower the energy consumption of the production process. nih.gov

Renewable Feedstocks: Exploring the use of renewable starting materials for the synthesis of the pyrazole and benzonitrile moieties would contribute to a more sustainable chemical industry.

By focusing on these green chemistry principles, the production of this compound can be made more environmentally friendly and economically viable for potential industrial applications.

Q & A

Q. What strategies are employed in designing in vivo efficacy studies for antifungal derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.